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1-(3-Chlorophenyl)pyrrolidine-2,5-dione

Cat. No.: B188833
CAS No.: 15386-99-9
M. Wt: 209.63 g/mol
InChI Key: NZLHBSYWLCUPSL-UHFFFAOYSA-N
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Description

Overview of the Pyrrolidine-2,5-dione Scaffold in Medicinal Chemistry Research

The pyrrolidine-2,5-dione ring, the central structural feature of succinimides, is a highly versatile and privileged scaffold in drug discovery. nih.gov This five-membered nitrogen heterocycle is a component of many biologically active compounds, including those with anticonvulsant, antidepressant, antipsychotic, analgesic, and antimicrobial properties. doaj.orgnih.govresearchgate.net Its prevalence in medicinal chemistry is due to several advantageous characteristics. The non-planar, sp³-hybridized nature of the pyrrolidine (B122466) ring allows for the exploration of three-dimensional chemical space, which is crucial for specific interactions with biological targets like enzymes and receptors. nih.govunipa.it

The succinimide (B58015) moiety itself is a cyclic imide of succinic acid and is a key pharmacophore in several established anticonvulsant drugs. doaj.org Research has consistently shown that modifications at both the nitrogen atom (position 1) and the carbon atom at position 3 of the pyrrolidine-2,5-dione ring can significantly influence biological activity. nih.govnih.gov For instance, studies on various N-substituted succinimides have demonstrated their potential as anticonvulsant agents, evaluated through standard screening models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.govnih.gov

The broad pharmacological importance of this scaffold is highlighted by the diverse biological activities exhibited by its derivatives. Beyond epilepsy, research has extended into areas such as depression, with derivatives showing potent ligand activity at serotonin (B10506) receptors and transporters. nih.gov The adaptability of the pyrrolidine-2,5-dione core allows chemists to synthesize large libraries of compounds for screening, leading to the identification of new therapeutic leads. nih.gov

Table 1: Investigated Biological Activities of the Pyrrolidine-2,5-dione Scaffold

Biological ActivityResearch FocusKey FindingsCitations
Anticonvulsant Development of new treatments for epilepsy.The scaffold is a core component of many anticonvulsant drugs that interact with voltage-gated ion channels. nih.govdoaj.org
Antidepressant Targeting serotonin pathways.Derivatives show high affinity for 5-HT1A receptors and the serotonin transporter (SERT). nih.gov
Analgesic Management of neuropathic pain.Active anticonvulsant compounds often show efficacy in models of tonic pain. mdpi.comnih.gov
Antimicrobial Search for new antibacterial and antifungal agents.Various derivatives have demonstrated a broad range of antimicrobial activities. researchgate.net
Anti-inflammatory Development of new anti-inflammatory drugs.The scaffold is used to design agents with potential anti-inflammatory effects. researchgate.net

Contextual Significance of the 1-(3-Chlorophenyl)pyrrolidine-2,5-dione Core Structure

Within the broad class of pyrrolidine-2,5-dione derivatives, the specific substitution on the N-phenyl ring plays a pivotal role in modulating the pharmacological activity. The presence and position of a halogen atom, such as chlorine, is a common strategy in medicinal chemistry to alter a molecule's physicochemical properties, including lipophilicity and electronic character, which can enhance its absorption, distribution, metabolism, excretion (ADME) profile and target-binding affinity.

Research has specifically investigated how the position of the chlorine atom on the phenyl ring influences anticonvulsant activity. mdpi.com A study that synthesized and compared two series of isomers—one with a chlorine atom at the ortho (2-position) and another with the chlorine at the meta (3-position) of the phenyl ring—found that this substitution significantly impacts efficacy in seizure models. mdpi.com While both series of compounds, including derivatives of 3-(3-chlorophenyl)-pyrrolidine-2,5-dione, were evaluated, the study highlighted that the precise placement of the electron-withdrawing chlorine atom is a key determinant of the anticonvulsant profile. mdpi.com

For example, in a series of N-acetamide derivatives, compounds with a 3-chlorophenyl group at the 3-position of the pyrrolidine-2,5-dione ring were synthesized and tested for their anticonvulsant and antinociceptive properties. mdpi.comnih.gov These studies are part of a larger effort to understand the structure-activity relationships (SAR) of this class of compounds. The findings indicate that the anticonvulsant activity is dependent on the substitution pattern of the aromatic ring. nih.gov Specifically, the 3-chlorophenyl moiety is explored as part of a rational design approach to develop new potential central nervous system agents. The core structure of this compound serves as a foundational backbone for these more complex derivatives, establishing the importance of the 3-chloro substitution in the ongoing search for novel therapeutics.

Table 2: Research Findings on Phenyl-Substituted Pyrrolidine-2,5-diones

Compound SeriesResearch AreaKey FindingCitations
3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-pyrrolidine-2,5-dione derivatives Anticonvulsant ActivityThe position of the chlorine atom (ortho vs. meta) on the phenyl ring significantly influences the anticonvulsant properties in MES and 6 Hz seizure tests. mdpi.comnih.gov
N-(substituted phenyl)-spirosuccinimides Anticonvulsant ActivityAnticonvulsant activity was found to be dependent on the substitution pattern of the aromatic ring attached to the imide nitrogen. nih.gov
3-Aryl-pyrrolidine-2,5-dione derivatives Anticonvulsant ActivityThe presence of electron-withdrawing groups on the phenyl substituent at position 3 was a focus for identifying active compounds. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO2 B188833 1-(3-Chlorophenyl)pyrrolidine-2,5-dione CAS No. 15386-99-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chlorophenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8ClNO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLHBSYWLCUPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165467
Record name 2,5-Piperidinedione, 1-(3-chlorophenyl)-
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Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15386-99-9
Record name 2,5-Piperidinedione, 1-(3-chlorophenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Piperidinedione, 1-(3-chlorophenyl)-
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Record name N-(3-CHLOROPHENYL)-SUCCINIMIDE
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Synthetic Methodologies and Chemical Synthesis of 1 3 Chlorophenyl Pyrrolidine 2,5 Dione and Its Derivatives

Established Synthetic Routes to the Pyrrolidine-2,5-dione Core

The pyrrolidine-2,5-dione scaffold is a prevalent structural motif in a variety of biologically active compounds. researchgate.netresearchgate.net Its synthesis is well-documented, with primary routes involving the cyclization of linear C4 precursors, often derived from succinic acid or related compounds, with a nitrogen source. nih.govnih.gov

A fundamental and widely used method for constructing the pyrrolidine-2,5-dione ring involves the use of succinic acid and its more reactive derivatives, such as succinic anhydride (B1165640) or succinyl chloride. ijapbc.comwikipedia.org One direct approach involves the thermal condensation of a substituted succinic acid with an appropriate amine or urea (B33335). For instance, 3-(3-Chlorophenyl)pyrrolidine-2,5-dione has been synthesized by heating 2-(3-chlorophenyl)succinic acid with urea in xylene. nih.govmdpi.com

A common industrial and laboratory preparation starts with the dehydration of succinic acid, often using reagents like acetyl chloride or via thermal methods, to form succinic anhydride. wikipedia.org This anhydride can then be reacted with an amine. A more direct route for the synthesis of 1-(3-chlorophenyl)pyrrolidine-2,5-dione involves converting succinic acid to succinyl chloride by heating it with thionyl chloride. ijapbc.com The resulting succinyl chloride, a highly reactive intermediate, readily undergoes cyclization when refluxed with an amine, such as 3-chloroaniline (B41212), to yield the final N-substituted succinimide (B58015). ijapbc.com

Another strategy involves the reaction of substituted succinic acid derivatives with amino acids. For example, reacting 2-phenyl succinic acid derivatives with 3-aminopropanoic acid or aminoacetic acid at elevated temperatures (around 180 °C) leads to the formation of the corresponding N-substituted pyrrolidine-2,5-diones. nih.gov

The introduction of the N-aryl substituent, such as the 3-chlorophenyl group, is typically achieved by a cyclization reaction between a suitable C4 dicarbonyl compound and a primary aromatic amine. The reaction of succinyl chloride with 3-chloroaniline (m-chloroaniline) in a solvent like benzene (B151609) provides a direct pathway to this compound. ijapbc.com

A versatile alternative route begins with maleic anhydride, which reacts with aromatic amines in a process that opens the anhydride ring to yield an intermediate (Z)-4-oxo-4-(arylamino)but-2-enoic acid. researchgate.netresearchgate.net This intermediate can then be cyclized by refluxing with a dehydrating agent like thionyl chloride to afford the corresponding N-aryl pyrrolidine-2,5-dione, which in this case would be a maleimide (B117702) derivative that can be subsequently reduced. researchgate.netresearchgate.net Multicomponent reactions also offer an efficient pathway. The three-component reaction of an aromatic aldehyde, an amine like aniline (B41778), and a dioxovalerate can produce highly substituted pyrrolidinone structures. beilstein-journals.org

Modern catalytic methods have also been developed for the construction of N-aryl pyrrolidines. Although not producing the dione (B5365651) directly, iridium-catalyzed successive reductive amination of 2,5-hexanedione (B30556) with various substituted anilines demonstrates a powerful method for forming the N-aryl pyrrolidine (B122466) ring system. mdpi.com

Table 1: Selected Synthetic Routes to the Pyrrolidine-2,5-dione Core

Starting MaterialsReagents and ConditionsProduct TypeCitation
Succinic acid, Thionyl chloride, 3-Chloroaniline1) Heat to form succinyl chloride; 2) Reflux with amine in benzeneThis compound ijapbc.com
2-(3-Chlorophenyl)succinic acid, UreaReflux in xylene3-(3-Chlorophenyl)pyrrolidine-2,5-dione nih.gov
Maleic anhydride, Aromatic amine1) Ring opening; 2) Cyclization with SOCl₂ under reflux3-Chloro-1-aryl-pyrrolidine-2,5-dione researchgate.netresearchgate.net
2-Phenyl succinic acid, 3-Aminopropanoic acidHeat at 180°C for 1 hourN-(3-carboxypropyl)-3-phenylpyrrolidine-2,5-dione nih.gov
Diketones (e.g., 2,5-hexanedione), AnilinesIridium catalyst, Transfer hydrogenationN-Aryl-substituted pyrrolidines mdpi.com

Synthesis of this compound Derivatives through Targeted Modifications

Once the core this compound structure is obtained, it can serve as a scaffold for further chemical modifications. These modifications can be directed at the pyrrolidine-2,5-dione ring itself or the N-aryl substituent, leading to a wide range of derivatives with potentially new properties.

The methylene (B1212753) carbons (at the C-3 and C-4 positions) of the pyrrolidine-2,5-dione ring are activated by the adjacent carbonyl groups and can participate in various chemical transformations. A key strategy for functionalization is condensation with aldehydes. For example, this compound can be condensed with p-hydroxybenzaldehyde in acetic acid to yield 1-(3-chlorophenyl)-3,4-bis-(4-hydroxy-benzylidene)-pyrrolidine-2,5-dione. ijapbc.com This introduces significant new functionality to the succinimide ring.

Another powerful method for functionalizing the ring at the 3-position is the Michael addition reaction. core.ac.uknih.gov This approach typically uses an N-substituted maleimide as the starting material, which contains a reactive carbon-carbon double bond. The addition of nucleophiles, such as ketones, in the presence of an organocatalyst, leads to the formation of 3-substituted pyrrolidine-2,5-dione derivatives. nih.govebi.ac.uk This method has been used to synthesize a variety of cycloalkyl, alkyl, and aryl carbonyl derivatives. nih.gov

Modification of the N-aryl substituent after the formation of the pyrrolidine-2,5-dione ring is less commonly reported than the incorporation of a desired substituted aniline during the initial cyclization step. ijapbc.combeilstein-journals.org Synthetic strategies generally favor building the desired molecular complexity from simpler, commercially available starting materials. Therefore, to obtain derivatives with different substituents on the N-phenyl ring, the most straightforward approach is to use a different substituted aniline in the initial cyclization reaction. For instance, various N-aryl pyrrolidines can be synthesized by selecting anilines with different electronic and positional substituents from the outset. beilstein-journals.orgmdpi.com This approach allows for systematic variation of the N-aryl group to explore structure-activity relationships.

The derivatives of this compound can be used as precursors for the synthesis of more complex bis-heterocyclic systems. ijapbc.com A notable example starts with 1-(3-chlorophenyl)-3,4-bis-(4-hydroxy-benzylidene)-pyrrolidine-2,5-dione, the product of the condensation reaction described in section 2.2.1. This highly functionalized pyrrolidine-2,5-dione can undergo further cyclization reactions with various reagents. For instance, reacting it with hydrazine (B178648) hydrate (B1144303) leads to the formation of a pyrazole (B372694) ring, while reaction with hydroxylamine (B1172632) hydrochloride yields an isoxazole (B147169) ring. ijapbc.com These reactions effectively fuse new heterocyclic rings onto the existing structure, creating complex bis-heterocyclic compounds. ijapbc.com

Table 2: Synthesis of this compound Derivatives

Starting MaterialReagents and ConditionsDerivative Type / Product NameCitation
This compoundp-Hydroxybenzaldehyde, Acetic acid, HeatRing Functionalization / 1-(3-Chlorophenyl)-3,4-bis-(4-hydroxy-benzylidene)-pyrrolidine-2,5-dione ijapbc.com
1-(3-Chlorophenyl)-3,4-bis-(4-hydroxy-benzylidene)-pyrrolidine-2,5-dioneHydrazine hydrate, Ethanol, Piperidine, RefluxBis-heterocycle / Pyrazole derivative ijapbc.com
1-(3-Chlorophenyl)-3,4-bis-(4-hydroxy-benzylidene)-pyrrolidine-2,5-dioneHydroxylamine hydrochloride, Ethanol, PiperidineBis-heterocycle / Isoxazole derivative ijapbc.com
1-(3-Chlorophenyl)-pyrrolidine-2,5-dioneSubstituted aromatic aldehydes, Malononitrile (B47326), Piperidine, Ethanol, RefluxRing Functionalization / Azo-fluorene derivatives ijapbc.com
(R,S)-2-(3-Chlorophenyl)succinic acid2-Aminoacetic acid, Water, Heat to 180°CN-Substituted Derivative / (R,S)-3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid mdpi.com

Formation of N-Mannich Bases

A prominent synthetic route for the derivatization of this compound is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (in this case, the N-H group of the pyrrolidine-2,5-dione), an aldehyde (commonly formaldehyde), and a secondary amine. This reaction, known as aminoalkylation, results in the formation of N-Mannich bases, which are a class of compounds with a wide range of pharmacological activities.

The synthesis of N-Mannich bases derived from 3-aryl-pyrrolidine-2,5-diones, including the 3-(3-chlorophenyl) analog, has been a key strategy in the development of new anticonvulsant agents. ijapbc.comnih.gov The general synthetic pathway involves the reaction of the parent 3-substituted pyrrolidine-2,5-dione with formaldehyde (B43269) and a variety of secondary amines, leading to the desired N-Mannich bases in good yields. nih.gov

In one such study, a series of N-[{4-(aryl)piperazin-1-yl}-methyl]-3-(3-chlorophenyl)-pyrrolidine-2,5-diones were synthesized and evaluated for their anticonvulsant properties. ijapbc.com The reaction involves the aminoalkylation of 3-(3-chlorophenyl)pyrrolidine-2,5-dione with formaldehyde and various substituted N-arylpiperazines. This approach has yielded several compounds with promising anticonvulsant profiles. ijapbc.com

Table 1: Examples of Synthesized N-Mannich Bases of this compound and their Analogs

Compound IDDerivative of this compoundNotesReference
10 N-[{4-(2-chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dioneShowed significant protection in the psychomotor seizure 6-Hz test. ijapbc.com
16 N-[{4-(4-chlorophenyl)-piperazin-1-yl}-methyl]-3-(3-chlorophenyl)-pyrrolidine-2,5-dioneExhibited high activity in the maximal electroshock (MES) test. ijapbc.com
17 N-[{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-methyl]-3-(3-chlorophenyl)-pyrrolidine-2,5-dioneDemonstrated notable activity in the MES test. ijapbc.com
11a-d N-Mannich bases of 3-(3-chlorophenyl)-pyrrolidine-2,5-dioneSynthesized and evaluated for anticonvulsant properties. nih.gov

Design and Synthesis of Hybrid Molecular Architectures

The principle of molecular hybridization involves the covalent linking of two or more pharmacophoric units to create a new hybrid molecule with potentially enhanced or synergistic biological activity. The this compound scaffold has been utilized as a building block in the design and synthesis of such hybrid molecular architectures. This strategy aims to combine the therapeutic potential of the pyrrolidine-2,5-dione moiety with that of other heterocyclic systems.

One notable approach involves the synthesis of bis-heterocyclic derivatives starting from this compound. ijapbc.com In a multi-step synthesis, the initial cyclic imide is first condensed with p-hydroxybenzaldehyde to yield 1-(3-chlorophenyl)-3,4-bis-(4-hydroxy-benzylidene)-pyrrolidine-2,5-dione. This intermediate, possessing reactive hydroxyl groups, serves as a platform for further cyclization reactions. ijapbc.com

By reacting this intermediate with various reagents such as hydrazine hydrate, hydroxylamine hydrochloride, and semicarbazide, a range of hybrid molecules containing pyrazole, isoxazole, and pyrazole acetamide (B32628) rings fused to the initial scaffold have been synthesized. ijapbc.com

Another synthetic strategy involves the reaction of this compound with substituted aromatic aldehydes and malononitrile in the presence of piperidine. This reaction leads to the formation of azo-fluorene derivatives, representing a different class of complex hybrid architectures. ijapbc.com

Table 2: Examples of Synthesized Hybrid Molecular Architectures from this compound

Starting MaterialReagentsResulting Hybrid StructureReference
1-(3-chlorophenyl)-3,4-bis-(4-hydroxy-benzylidene)-pyrrolidine-2,5-dioneHydrazine hydratePyrazole-fused derivative ijapbc.com
1-(3-chlorophenyl)-3,4-bis-(4-hydroxy-benzylidene)-pyrrolidine-2,5-dioneHydroxylamine hydrochlorideIsoxazole-fused derivative ijapbc.com
1-(3-chlorophenyl)-3,4-bis-(4-hydroxy-benzylidene)-pyrrolidine-2,5-dioneSemicarbazidePyrazole acetamide derivative ijapbc.com
This compoundSubstituted aromatic aldehydes, malononitrile, piperidineAzo-fluorene derivatives ijapbc.com

These synthetic methodologies highlight the versatility of this compound as a starting material for the generation of a diverse library of derivatives, including N-Mannich bases and complex hybrid molecules, with potential applications in medicinal chemistry.

Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen and carbon atomic environments within the molecule.

The ¹H-NMR spectrum of 1-(3-Chlorophenyl)pyrrolidine-2,5-dione provides valuable information about the arrangement of protons in the molecule. In a study by Rajput (2012), the ¹H-NMR spectrum was recorded in DMSO-d6. ijapbc.com The spectrum revealed a singlet at approximately δ 2.7 ppm, which corresponds to the four protons of the two methylene (B1212753) (CH₂) groups in the pyrrolidine-2,5-dione ring. ijapbc.com The aromatic protons on the 3-chlorophenyl ring appear as a multiplet in the range of δ 7.2-7.6 ppm. ijapbc.com The integration of these signals would confirm the ratio of protons in the different parts of the molecule.

Table 1: ¹H-NMR Spectral Data for this compound

Chemical Shift (δ ppm) Multiplicity Number of Protons Assignment Reference
~2.7 Singlet 4H CH₂ groups of the pyrrolidine (B122466) ring ijapbc.com
7.2-7.6 Multiplet 4H Aromatic protons of the 3-chlorophenyl ring ijapbc.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound, recorded as a KBr pellet, shows characteristic absorption bands that confirm its structure. ijapbc.com A strong absorption peak is observed around 1711 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the imide functional group. ijapbc.com Additional peaks are noted at 2937 cm⁻¹ (C-H stretching of the methylene groups), 1503 cm⁻¹ (C=C stretching of the aromatic ring), and 802 cm⁻¹ (indicative of the substitution pattern on the benzene (B151609) ring). ijapbc.com Some sources also suggest a doublet for the cyclic imide carbonyl stretch, which can appear around 1711 and 1680 cm⁻¹. ijapbc.com

Table 2: IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Assignment Reference
2937 C-H stretch (aliphatic) ijapbc.com
1711 C=O stretch (imide) ijapbc.com
1503 C=C stretch (aromatic) ijapbc.com
802 C-H bend (aromatic substitution) ijapbc.com

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity. While experimental mass spectrometry data for this compound is not detailed in the available literature, predicted data is available. The predicted monoisotopic mass of this compound is approximately 209.02 g/mol . In a mass spectrum, one would expect to observe the molecular ion peak ([M]⁺) corresponding to this mass. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which is a fundamental method for verifying its empirical formula. While a specific elemental analysis report for this compound was not found in the reviewed literature, the purity of its precursor, N-(3-chlorophenyl)succinamic acid, has been confirmed by this method. nih.gov For this compound, with the molecular formula C₁₀H₈ClNO₂, the theoretical elemental composition can be calculated.

Table 3: Calculated Elemental Composition of this compound

Element Percentage (%)
Carbon (C) 57.30
Hydrogen (H) 3.85
Chlorine (Cl) 16.91
Nitrogen (N) 6.68
Oxygen (O) 15.26

Crystallographic Investigations and Conformational Analysis for Related Pyrrolidine-2,5-diones

Specific crystallographic data for this compound is not available in the surveyed literature. However, crystallographic studies on related pyrrolidine-2,5-dione derivatives provide valuable insights into the likely conformation of the molecule. nih.govnih.gov For instance, the crystal structure of 1-(3-Pyridyl)pyrrolidine-2,5-dione has been reported. nih.gov In this related molecule, the pyrrolidine-2,5-dione ring is essentially planar. nih.gov The dihedral angle between the plane of the pyrrolidine ring and the attached aromatic ring is a key conformational parameter. nih.gov In the case of 1-(3-Pyridyl)pyrrolidine-2,5-dione, this angle is 64.58°. nih.gov It is reasonable to expect a similar non-coplanar arrangement in this compound due to steric interactions between the two ring systems. The crystal packing of such molecules is often stabilized by intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking interactions.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties, including geometry, vibrational frequencies, and electronic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

For 1-(3-Chlorophenyl)pyrrolidine-2,5-dione, DFT calculations can elucidate its electronic behavior. While specific DFT studies on this exact molecule are not extensively reported in publicly available literature, data from related N-aryl succinimides and similar aromatic compounds allow for a theoretical estimation. The presence of the electron-withdrawing chloro group on the phenyl ring is expected to influence the energies of the frontier orbitals. Generally, the HOMO is localized on the more electron-rich parts of the molecule, often the phenyl ring, while the LUMO is distributed over the electron-deficient regions, such as the dione (B5365651) moiety. A smaller HOMO-LUMO gap would suggest a higher propensity for the molecule to engage in chemical reactions.

Table 1: Theoretical Frontier Orbital Energies and Related Parameters for Aromatic Amides

Compound ClassTypical HOMO Energy (eV)Typical LUMO Energy (eV)Typical Energy Gap (eV)
N-Aryl Succinimides-6.5 to -7.5-1.0 to -2.04.5 to 6.5
Substituted Anilines-5.0 to -6.0-0.5 to -1.53.5 to 5.5

Note: The values presented are typical ranges for related compounds and are for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack.

For this compound, the MEP surface would likely show the most negative potential localized around the oxygen atoms of the carbonyl groups in the pyrrolidine-2,5-dione ring, indicating these are the primary sites for electrophilic interaction. The hydrogen atoms of the pyrrolidine (B122466) ring and the phenyl ring would exhibit positive electrostatic potential. The chlorine atom, due to its electronegativity, would also contribute to the electrostatic landscape of the molecule. Understanding the MEP is crucial for predicting how the molecule might interact with biological receptors.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a specific protein target.

Derivatives of pyrrolidine-2,5-dione have shown promise as anticonvulsant agents nih.gov. This activity is often associated with the modulation of ion channels, such as voltage-gated sodium and calcium channels, or receptors like the GABA-A receptor. Molecular docking studies could be employed to investigate the binding of this compound to the active sites of these proteins. Such simulations would predict the binding affinity (often expressed as a docking score or binding energy) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.

Table 2: Potential Protein Targets for Molecular Docking of Pyrrolidine-2,5-dione Derivatives

Protein TargetPDB IDFunctionPotential Interaction Sites
Voltage-gated sodium channele.g., 2A1HNeuronal excitabilityPore-blocking or allosteric modulation sites
L-type calcium channele.g., 4M2JCalcium influx, neuronal signalingDihydropyridine binding site
GABA-A Receptore.g., 6D6UInhibitory neurotransmissionBenzodiazepine or barbiturate binding sites

Note: The PDB IDs are examples of relevant protein structures. Specific docking studies for this compound would be necessary to confirm interactions.

In Silico Prediction of Potential Biological Activities and Ligand-Binding Attributes

In addition to molecular docking, various other in silico tools can predict the potential biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a compound. These predictive models are based on the analysis of large datasets of known active compounds and their chemical structures.

For this compound, in silico prediction software could be used to screen for a wide range of potential biological activities. Based on the activities of structurally similar compounds, it is plausible that this molecule could exhibit properties such as anticonvulsant, anti-inflammatory, or antimicrobial activities. Furthermore, computational tools can predict its drug-likeness based on criteria such as Lipinski's rule of five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. These predictions are valuable in the early stages of drug discovery to prioritize compounds for further experimental testing.

Table 3: Predicted Physicochemical and Drug-Likeness Properties

PropertyPredicted Value RangeLipinski's Rule of Five Compliance
Molecular Weight~209.62 g/mol Yes (< 500)
LogP1.5 - 2.5Yes (< 5)
Hydrogen Bond Donors0Yes (< 5)
Hydrogen Bond Acceptors2Yes (< 10)

Note: These values are estimations based on the chemical structure and may vary slightly depending on the prediction software used.

Structure Activity Relationship Sar Analysis of 1 3 Chlorophenyl Pyrrolidine 2,5 Dione Derivatives

Influence of Substituents on the Pyrrolidine-2,5-dione Ring System

The core pyrrolidine-2,5-dione structure serves as a foundational element, with substitutions at the nitrogen (N1) and carbon (C3) positions being paramount in defining the potency and mechanism of action. nih.govnih.gov

The substituent at the N1 position of the pyrrolidine-2,5-dione ring is a key determinant of biological activity. Studies on related series have shown that introducing an aryl group at this position can confer potent inhibitory properties. For instance, 3-chloro-1-aryl pyrrolidine-2,5-diones have demonstrated strong inhibition of human carbonic anhydrase I and II, with inhibitory constants (Ki) in the low nanomolar range. researchgate.net

The nature of the aryl group is crucial. In derivatives where an arylpiperazine moiety is linked to the N1 position, the substitution on the phenyl ring of the piperazine (B1678402) significantly modulates anticonvulsant activity. Derivatives featuring a 3,4-dichlorophenylpiperazine were found to be active in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, indicating a broad spectrum of activity. nih.gov In contrast, those with a 3-trifluoromethylphenylpiperazine group showed higher activity specifically in the MES test. nih.gov This highlights that electron-withdrawing groups on the N1-aryl substituent can enhance efficacy. This principle is further supported by observations in related heterocyclic compounds where an electron-withdrawing nitro group on an N1-phenyl ring enhanced inhibitory activity against inducible nitric oxide synthase (iNOS). researchgate.net

The C3 position of the pyrrolidine-2,5-dione ring is a critical locus for modification, with substituents here strongly influencing the anticonvulsant profile. nih.gov Research has systematically explored the impact of various aliphatic and aromatic groups at this position. nih.gov

A clear divergence in activity spectrum is observed based on the nature of the C3-substituent. For example, derivatives with bulky aromatic groups like a benzhydryl group, or larger aliphatic groups like isopropyl, exhibited the most favorable protection in the scPTZ test. nih.gov Conversely, smaller alkyl groups such as methyl, or even unsubstituted C3 derivatives, were more active in the MES test. nih.gov This suggests that the size and lipophilicity of the C3 substituent can direct the compound's mechanism of action.

Further studies have shown that a non-aromatic sec-butyl group at the C3 position positively influences anticonvulsant activity. nih.gov The introduction of a large, rigid fluorenyl group at C3 has been shown to produce potent inhibitors of Mycobacterium tuberculosis. nih.gov Similarly, dialkyl substitutions at the C3 position have also yielded compounds with significant anticonvulsant effects. nih.gov

Table 1: Influence of C3-Substituent on Anticonvulsant Activity Profile nih.gov
C3-SubstituentPrimary Activity Test Model
BenzhydrylscPTZ
IsopropylscPTZ
sec-ButylAnticonvulsant activity positively affected
MethylMES
UnsubstitutedMES

The position of the chlorine atom on the phenyl ring substituent has a profound effect on the biological activity of these derivatives. Direct comparative studies of chlorophenyl isomers attached at the C3 position have provided clear SAR insights.

In a series of 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, the compound with the chlorine atom at the ortho-position, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, emerged as the most active anticonvulsant. nih.govmdpi.com This compound displayed significantly better efficacy and a more favorable protective index in both the MES and 6 Hz seizure tests compared to the reference drug, valproic acid. nih.govmdpi.com This indicates a steric and electronic preference for the ortho-substitution on the C3-phenyl ring for this specific series.

The importance of chlorine substitution is not limited to the C3-phenyl ring. Potent anticonvulsant activity has also been noted in derivatives that possess a chlorine atom on the phenyl ring of an arylpiperazine moiety attached to the N1 position via a linker. nih.gov This underscores a general principle that the strategic placement of halogen atoms is a key tool for optimizing the pharmacological profile of these compounds. nih.gov

Table 2: Anticonvulsant Activity of 3-(2-chlorophenyl) Derivative (Compound 6) vs. Valproic Acid (VPA) nih.govmdpi.com
CompoundMES Test ED₅₀ (mg/kg)6 Hz Test ED₅₀ (mg/kg)
Compound 6 (3-(2-chlorophenyl) derivative)68.3028.20
Valproic Acid (VPA)252.74130.64

Significance of Linker Moieties and Functional Groups in Modulating Activity

The design of hybrid molecules, where the pyrrolidine-2,5-dione scaffold is connected to other pharmacophores via linkers, is a successful strategy for developing agents with a broad spectrum of activity. nih.govresearchgate.net

The length and nature of the linker connecting the N1 atom to a terminal group are critical. Simple methylene (B1212753) linkers have been shown to be effective in conferring potent anticonvulsant activity. nih.gov Specifically, a methylene bridge between the pyrrolidine-2,5-dione imide nitrogen and a piperazine fragment was a feature of some of the most potent compounds. nih.gov The incorporation of a methylene group can also introduce conformational rigidity or new interaction points, which in some cases has led to compounds with nanomolar activity against specific enzyme targets like kinases. nih.gov The fundamental role of methylene groups in properly orienting functional parts of a molecule to maximize biological activity is a well-established principle. mdpi.com

The acetamide (B32628) fragment serves as a particularly effective linker, connecting the N1 position of the pyrrolidine-2,5-dione ring to other functional groups, often an arylpiperazine moiety. nih.govnih.govmdpi.com The entire N-(arylpiperazinyl)-acetamide substructure is a key component of many highly active anticonvulsant compounds derived from this scaffold. nih.gov

Influence of Piperazine Moieties and Their Substituents

The incorporation of a piperazine ring into the structure of 1-(3-chlorophenyl)pyrrolidine-2,5-dione derivatives is a key strategy in medicinal chemistry, often leading to compounds with significant biological activities, particularly as anticonvulsant agents. The piperazine moiety, typically linked to the pyrrolidine-2,5-dione core via an alkyl or acetamide spacer, allows for extensive structural modifications. The nature of the substituent on the distal nitrogen of the piperazine ring plays a critical role in modulating the pharmacological profile of the resulting molecule.

Research into N-{[4-(aryl)piperazin-1-yl]alkyl}pyrrolidine-2,5-diones has shown that the biological activity is closely linked to the electronic properties of the substituents on the aryl ring of the piperazine. uj.edu.plnih.gov Studies involving a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives revealed that introducing various substituted phenylpiperazine moieties significantly influences anticonvulsant efficacy. mdpi.com For instance, derivatives were synthesized where the piperazine ring was substituted with groups like 4-fluorophenyl, 3-trifluoromethylphenyl, and 2,3-dichlorophenyl. mdpi.com

The structure-activity relationship (SAR) indicates that electron-withdrawing groups on the phenyl ring of the piperazine are often favorable for activity. uj.edu.plnih.gov In a series of N-[(4-arylpiperazin-1-yl)-methyl] derivatives of 3-arylpyrrolidine-2,5-diones, compounds bearing a chlorophenyl group on the piperazine moiety demonstrated potent anticonvulsant effects. Specifically, N-[[4-(3-chlorophenyl)-piperazin-1-yl]-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione was identified as one of the most potent compounds in its series, with a median effective dose (ED₅₀) of 14.18 mg/kg in the maximal electroshock (MES) seizure test. nih.gov This highlights the synergistic effect of halogen substitutions on both the N-phenyl ring of the succinimide (B58015) and the N-aryl ring of the piperazine.

The length of the alkyl linker connecting the pyrrolidine-2,5-dione and piperazine rings also impacts activity. Linkers of one to three methylene units have been explored, with the optimal length varying depending on the other substituents in the molecule. nih.govresearchgate.net Furthermore, replacing a simple alkyl linker with an acetamide moiety has been shown to potentially broaden the spectrum of anticonvulsant activity. nih.govmdpi.com

The following table summarizes the anticonvulsant activity of selected 1-(chlorophenyl)pyrrolidine-2,5-dione derivatives featuring a piperazine moiety, demonstrating the influence of substitution patterns.

Stereochemical Considerations in Biological Interactions

Stereochemistry is a fundamental aspect influencing the pharmacological activity of pyrrolidine-2,5-dione derivatives. The three-dimensional arrangement of atoms can significantly affect a molecule's ability to interact with its biological target, such as an enzyme or receptor. nih.gov For derivatives of this compound, stereoisomerism can arise from chiral centers, most commonly at the C3 and C4 positions of the pyrrolidine-2,5-dione ring.

Many synthetic routes for 3-substituted pyrrolidine-2,5-diones, including those with a 3-chlorophenyl substituent on the nitrogen atom, result in the formation of a racemic mixture, containing equal amounts of two enantiomers (R and S). mdpi.com For example, the synthesis of compounds like (R,S)-3-(3-Chlorophenyl)-1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione yields a racemic product. mdpi.com The biological activities of the individual enantiomers within such a mixture can differ substantially. One enantiomer may be significantly more potent, while the other may be less active or even contribute to off-target effects.

The importance of stereochemistry has been demonstrated in various classes of biologically active compounds, where the absolute configuration of a chiral center is crucial for activity. nih.gov For instance, studies on chiral pyrrolidine-2,5-diones derived from natural products have utilized chiroptical spectroscopy and X-ray crystallography to determine the absolute configurations and link them to specific biological outcomes. nih.gov Stereoselective syntheses, which aim to produce a single, desired enantiomer, are therefore of great interest in drug development. Methods such as 1,3-dipolar cycloaddition reactions using chiral starting materials have been employed to create enantiopure pyrrolidine-2,5-dione derivatives. nih.gov

While specific studies isolating and comparing the individual enantiomers of this compound itself are not extensively detailed in the provided context, the general principles established for related structures strongly suggest that stereochemistry would be a critical determinant of its biological profile. The differential interaction of stereoisomers with chiral biological macromolecules like proteins is a well-established phenomenon, and it is highly probable that the therapeutic efficacy and target specificity of this compound derivatives are stereodependent.

Table of Compounds Mentioned

Molecular Targets and Proposed Mechanisms of Action

Interaction with Neuronal Ion Channels

The pyrrolidine-2,5-dione nucleus is a recognized pharmacophore for compounds active in the central nervous system, particularly those with anticonvulsant properties. nih.gov Studies on derivatives of this scaffold have pointed towards a significant modulatory effect on voltage-gated ion channels, which are crucial for regulating neuronal excitability.

Modulation of Voltage-Gated Sodium Channels (e.g., Nav1.2, site 2)

Research into 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives has indicated that their anticonvulsant effects are likely mediated through interactions with neuronal voltage-sensitive sodium channels. nih.gov Specifically, for the most active compounds in preclinical studies, a probable molecular mechanism involves interaction with site 2 of the voltage-gated sodium channels. nih.gov This interaction can stabilize the inactive state of the channel, thereby reducing the repetitive firing of neurons that is characteristic of seizure activity. The pyrrolidine-2,5-dione ring is a key structural feature in many compounds that exhibit this mode of action. nih.gov

Receptor Ligand Activity

Beyond ion channels, derivatives of the pyrrolidine-2,5-dione scaffold have shown affinity for various neurotransmitter receptors, particularly within the serotonergic system. This suggests that the pharmacological profile of 1-(3-Chlorophenyl)pyrrolidine-2,5-dione may extend beyond anticonvulsant effects.

Affinity for Serotonin (B10506) Receptors (e.g., 5-HT1A, 5-HT6, 5-HT7, 5-HT2A)

Studies on various N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of pyrrolidine-2,5-dione have demonstrated significant affinity for serotonin receptors. For instance, certain spiro-cyclohexanepyrrolidine-2,5-dione derivatives have shown high affinity for the 5-HT2A receptor, acting as antagonists. nih.gov Other research on different analogs has indicated moderate to low affinity for the 5-HT1A receptor. nih.gov

Furthermore, the pyrrolidine-2,5-dione scaffold has been incorporated into ligands targeting 5-HT6 and 5-HT7 receptors. nih.govnih.gov This suggests that the core structure of this compound has the potential to interact with a range of serotonin receptor subtypes, which could imply a broader spectrum of activity in the central nervous system.

Reported Affinities of Pyrrolidine-2,5-dione Derivatives for Serotonin Receptors
Compound TypeTarget ReceptorReported Affinity (Ki)Reference
3-spiro-cyclo-hexanepyrrolidine-2,5-dione derivatives5-HT2A15-46 nM nih.gov
(S)-1-((3-chlorophenyl)sulfonyl)-N-(1-isobutylpyrrolidin-3-yl)-1H-pyrrolo[3,2-c]quinolin-4-amine5-HT627 nM nih.gov
Indanone-pyridinylpiperazine derivative5-HT1A0.74 nM nih.gov
Indanone-pyridinylpiperazine derivative5-HT78.4 nM nih.gov

Interaction with Serotonin Transporter Protein (SERT)

Potential for G-Protein Coupled Receptor (GPCR) Ligand Binding

The demonstrated affinity of pyrrolidine-2,5-dione derivatives for various serotonin receptors, which are members of the G-protein coupled receptor (GPCR) superfamily, indicates a broader potential for this class of compounds to act as GPCR ligands. nih.govnih.govnih.gov The versatility of the pyrrolidine-2,5-dione scaffold allows for modifications that can tune its affinity and selectivity for different GPCRs, making it a valuable starting point for the development of novel therapeutics targeting this large and important receptor family.

Dopamine (B1211576) D4 Receptor Affinity

The dopamine D4 receptor (D4R), a G protein-coupled receptor primarily expressed in the prefrontal cortex, plays a crucial role in cognitive processes such as attention and decision-making. nih.govnih.gov Its modulation by chemical ligands is a key area of research for neuropsychiatric conditions. nih.govnih.gov Antagonists of the D4 receptor are of particular interest for their potential therapeutic applications. medchemexpress.comnih.gov However, a thorough search of scientific literature did not yield any studies that have investigated or determined the binding affinity of this compound for the dopamine D4 receptor.

Engagement with GABAA Receptors

Gamma-aminobutyric acid type A (GABAA) receptors are ligand-gated ion channels that are fundamental for mediating inhibitory neurotransmission in the central nervous system. The diverse subunit composition of these receptors leads to a wide array of pharmacological profiles. While various compounds are known to modulate GABAA receptors, there is no available scientific evidence to suggest that this compound engages with or modulates the activity of any GABAA receptor subtypes.

Modulation of TRPV1 Receptors

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a sensor for noxious stimuli, including heat and certain chemical compounds. nih.govmdpi.commdpi.com It is a significant target for the development of analgesic and anti-inflammatory drugs. nih.govmdpi.com Extensive searches did not uncover any research detailing any modulatory effects of this compound on TRPV1 receptors.

Enzyme Inhibition Profiles

The potential for this compound to act as an enzyme inhibitor was explored, with a focus on carbonic anhydrases and kinases.

Inhibition of Human Carbonic Anhydrase Isoenzymes (CAI, CAII)

Human carbonic anhydrase isoenzymes I and II (hCA I and hCA II) are ubiquitous enzymes involved in numerous physiological processes. nih.gov Their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy. nih.govmdpi.com Many inhibitors of carbonic anhydrase belong to the sulfonamide class of compounds. nih.govmdpi.commdpi.com There is currently no published research to indicate that this compound possesses inhibitory activity against either hCA I or hCA II.

Potential as Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in many diseases, including cancer. The development of kinase inhibitors is a major focus of modern drug discovery. The pyrrolidine-2,5-dione scaffold is present in some molecules with biological activity, but there is no specific data to support the potential of this compound as a kinase inhibitor.

Modulation of Cellular Pathways and Gene Expression

No studies were found that have examined the effects of this compound on any cellular pathways or its ability to modulate gene expression. Research into the biological activity of this specific compound at the cellular and genetic level is absent from the current scientific literature.

Induction of Reactive Oxygen Species (ROS) Production

A proposed mechanism of action for compounds containing a pyrrolidine-2,5-dione or similar heterocyclic core is the induction of oxidative stress through the generation of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause cellular damage and trigger cell death pathways. mdpi.com

Studies on thalidomide (B1683933) analogs have demonstrated their capacity to increase intracellular ROS levels. For instance, a class of redox-reactive thalidomide analogs, including the compound CPS49, has been shown to selectively kill leukemia cells by elevating intracellular ROS. nih.gov This increase in ROS can lead to the dissipation of the mitochondrial membrane potential, a critical event in the initiation of cell death. nih.gov Furthermore, the immunomodulatory drugs lenalidomide (B1683929) and pomalidomide (B1683931) have been found to inhibit thioredoxin reductase 1 (TXNRD1), an enzyme crucial for the degradation of hydrogen peroxide (H2O2). mdpi.com Inhibition of this enzyme leads to an accumulation of cytotoxic levels of H2O2 within the cell. mdpi.com

A study on the thalidomide hydrolysis products, 2-phthalimidoglutaramic acid (PGMA) and 2-phthalimidoglutaric acid (PGA), also revealed that these compounds increased embryonic DNA oxidation, an effect that was blocked by free-radical spin traps, suggesting a ROS-mediated mechanism. nih.gov A schematic model of thalidomide's action suggests that it induces ROS, which in turn can upregulate the expression of bone morphogenetic proteins (Bmps) through aberrant NF-κB activity. researchgate.net

Table 1: Effects of Structural Analogs on ROS Production

Compound/AnalogFindingReference
Redox-Reactive Thalidomide Analogs (e.g., CPS49)Increase intracellular ROS in leukemic cells. nih.gov
Lenalidomide and PomalidomideInhibit thioredoxin reductase 1 (TXNRD1), leading to H2O2 accumulation. mdpi.com
Thalidomide Hydrolysis Products (PGMA, PGA)Increase embryonic DNA oxidation, indicative of ROS production. nih.gov
ThalidomideInduces ROS, leading to upregulation of Bmps via NF-κB. researchgate.net
Pyrrolidine (B122466) SS13Induces oxidative stress through the accumulation of reactive oxygen and nitrogen species in colorectal cancer cells. nih.gov
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole (SC-560)Rapidly and dose-dependently induced the generation of reactive oxygen species (ROS) in human lung cancer cells. nih.gov

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anti-cancer agents exert their effects by inducing apoptosis in malignant cells. Structural analogs of this compound have been shown to trigger apoptosis through various mechanisms.

A key pathway implicated in the pro-apoptotic effects of thalidomide and its immunomodulatory analogs (IMiDs) is the activation of caspases, which are central executioners of apoptosis. nih.govnih.govashpublications.org Specifically, IMiDs have been demonstrated to activate caspase-8, a critical initiator caspase in the extrinsic apoptosis pathway. nih.govashpublications.org This activation of caspase-8 suggests that these compounds may sensitize cells to apoptosis induced by death receptors like Fas. nih.govashpublications.org

Furthermore, the pro-apoptotic activity of thalidomide and its analogs is linked to the downregulation of the transcription factor nuclear factor-kappa B (NF-κB). nih.gov NF-κB is a key survival factor that promotes the expression of anti-apoptotic proteins such as cellular inhibitor of apoptosis protein-2 (cIAP-2) and FLICE inhibitory protein (FLIP). nih.gov By inhibiting NF-κB, IMiDs can decrease the levels of these protective proteins, thereby lowering the threshold for apoptosis induction. nih.gov The ability of IMiDs to induce apoptosis has been observed even in multiple myeloma cells that are resistant to conventional therapies. nih.gov

Given these findings, it is plausible that this compound could also induce apoptosis through the activation of caspase-8 and the inhibition of the NF-κB survival pathway.

Table 2: Apoptotic Mechanisms of Structural Analogs

Compound/AnalogMechanism of Apoptosis InductionReference
Thalidomide and IMiDsTrigger activation of caspase-8. nih.govashpublications.org
Thalidomide and IMiDsDown-regulate NF-κB activity. nih.gov
Thalidomide and IMiDsDecrease expression of cIAP-2 and FLIP. nih.gov
Thalidomide and IMiDsInduce apoptosis in drug-resistant multiple myeloma cells. nih.gov

Regulation of Gene Expression (e.g., PPARγ, AHR, NRF2)

The biological effects of small molecules are often mediated through their ability to modulate the expression of specific genes by interacting with transcription factors. Potential targets for this compound, based on studies of its analogs, include Peroxisome Proliferator-Activated Receptor gamma (PPARγ), the Aryl Hydrocarbon Receptor (AHR), and Nuclear factor erythroid 2-related factor 2 (NRF2).

PPARγ: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate gene expression involved in metabolism and inflammation. nih.gov Interestingly, a study has shown that PPAR agonists can downregulate the expression of Cereblon (CRBN), a primary molecular target of immunomodulatory drugs like lenalidomide and pomalidomide. nih.gov This suggests a potential interplay between PPAR signaling and the pathways targeted by thalidomide analogs. While there is no direct evidence of this compound acting on PPARγ, the established link between PPARs and the targets of its structural analogs makes this a plausible area for investigation.

AHR: The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a role in regulating the expression of genes involved in detoxification and immune responses. nih.govyoutube.comyoutube.com AHR can be activated by a wide range of compounds, and its activation can lead to diverse biological outcomes. nih.govacs.org The ability of AHR to be modulated by various small molecules suggests that it could be a potential target for compounds with a heterocyclic structure like this compound.

NRF2: The Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a key regulator of the cellular antioxidant response. nih.gov Upregulation of NRF2 and its target genes has been observed in cancer cells resistant to certain chemotherapies, including the thalidomide analog lenalidomide. nih.gov This suggests that the NRF2 pathway may play a role in the cellular response to this class of compounds. Inhibition of the NRF2 pathway has been shown to restore sensitivity to these drugs in resistant cells. nih.gov Therefore, it is conceivable that this compound could interact with or modulate the NRF2 pathway, potentially influencing cellular redox status and drug sensitivity.

Table 3: Potential Gene Regulation by Structural Analogs

Gene TargetFinding with Analog CompoundsReference
PPARγ PPAR agonists regulate the expression of Cereblon (CRBN), the primary target of immunomodulatory drugs. nih.gov
AHR The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor involved in detoxification and immune responses. nih.govyoutube.comyoutube.com
NRF2 The NRF2 pathway is implicated in resistance to lenalidomide, and its inhibition can restore drug sensitivity in multiple myeloma cells. nih.gov

Biological Activities and Pre Clinical Evaluation in Vitro and Animal Model Studies for Mechanistic Research

Anticonvulsant Activity in Experimental Seizure Models

Derivatives of 3-(3-chlorophenyl)-pyrrolidine-2,5-dione have been synthesized and evaluated for their anticonvulsant potential in established animal models of epilepsy. nih.govnih.gov These models are crucial for identifying compounds that may be effective against different types of seizures. The primary screening often involves the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6-Hz psychomotor seizure model. nih.govnih.govresearchgate.net

The MES test is a widely used preclinical model for identifying anticonvulsant compounds that may be effective against generalized tonic-clonic seizures. In a study evaluating a series of 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, several compounds showed activity in the MES test after intraperitoneal administration in mice. nih.govnih.gov The screening was initially performed at a fixed dose, and for active compounds, the median effective dose (ED₅₀) was determined. nih.gov

One of the notable derivatives from the 3-chlorophenyl series, compound 17 , demonstrated protection in the MES test. The table below summarizes the anticonvulsant activity of this representative compound compared to a reference drug, valproic acid.

Anticonvulsant Activity of 3-(3-Chlorophenyl)pyrrolidine-2,5-dione Derivative in the MES Test

Compound MES ED₅₀ (mg/kg) Reference Drug (Valproic Acid) MES ED₅₀ (mg/kg)
17 105.10 252.74 nih.gov

Data sourced from studies on 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives. nih.govnih.gov

The scPTZ test is a model used to screen for compounds that could be effective against absence seizures by raising the threshold for clonic convulsions induced by pentylenetetrazole. While many pyrrolidine-2,5-dione derivatives are active in the MES and 6-Hz tests, activity in the scPTZ model is less common for this class of compounds. researchgate.net For the series of 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, the most active compounds from the MES and 6-Hz tests were further evaluated in the scPTZ model. nih.govnih.gov However, the representative compound from this series did not show significant protection in the scPTZ test at the tested doses. nih.gov

The 6-Hz psychomotor seizure model is considered a test for identifying drugs effective against therapy-resistant focal seizures. Several derivatives of 3-(3-chlorophenyl)-pyrrolidine-2,5-dione were assessed in this model in mice at a current intensity of 32 mA. nih.govnih.gov Compound 17 from this series was found to be active, and its ED₅₀ value was determined.

Anticonvulsant Activity of 3-(3-Chlorophenyl)pyrrolidine-2,5-dione Derivative in the 6-Hz (32 mA) Test

Compound 6-Hz ED₅₀ (mg/kg) Reference Drug (Valproic Acid) 6-Hz ED₅₀ (mg/kg)
17 71.20 130.64 nih.gov

Data sourced from studies on 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives. nih.govnih.gov

Information regarding the evaluation of 1-(3-Chlorophenyl)pyrrolidine-2,5-dione or its direct derivatives in in vitro hippocampal slice culture neuroprotection assays was not available in the consulted research. However, other studies have shown that a range of different anticonvulsant drugs can protect cells in hippocampal slice cultures from death induced by oxygen/glucose deprivation, a model that simulates cerebral ischemia. nih.gov

Anticancer / Antiproliferative Activity (In Vitro)

The potential of succinimide (B58015) (pyrrolidine-2,5-dione) derivatives as anticancer agents has been an area of investigation. Research has explored the cytotoxic and pro-apoptotic activity of this class of compounds in various cancer cell lines.

Studies have been conducted on dicarboximide derivatives, which share the imide skeleton with the subject compound, for their cytotoxic effects. In one such study, new dicarboximide derivatives demonstrated potent cytotoxic and pro-apoptotic activity in leukemia cells (K562). nih.gov These compounds were found to activate stress signaling pathways, leading to apoptotic death in the cancer cells. nih.gov For instance, certain derivatives induced a significant, over eight-fold increase in caspase 3/7 activity, key executioners of apoptosis. nih.gov

Information regarding the specific antiproliferative activity of this compound against squamous cell carcinoma cell lines was not found in the reviewed scientific literature.

Biological Activities and Pre-clinical Evaluation of this compound

The chemical compound this compound, a derivative of succinimide, has been a subject of scientific inquiry due to the broad spectrum of biological activities exhibited by the pyrrolidine-2,5-dione core. This article delves into the preclinical evaluation of this specific compound, focusing on its cytotoxic, antimicrobial, antidepressant-like, antinociceptive-like, and anti-inflammatory properties as investigated in various in vitro and in vivo models.

The cytotoxic potential of pyrrolidine-2,5-dione derivatives has been an area of active research, with several studies exploring their effects on cancer cell lines. While direct studies on the cytotoxic mechanisms of this compound are limited, research on structurally related compounds provides valuable insights. For instance, a series of newly synthesized dicarboximide derivatives were evaluated for their cytotoxicity against human leukemia (K562, MOLT4) and cervical cancer (HeLa) cells. Many of these derivatives demonstrated high to moderate cytotoxicity and were found to induce apoptosis in K562 cells. nih.gov Microarray gene profiling of cells treated with these dicarboximides revealed an upregulation of pro-apoptotic genes involved in both receptor-mediated and mitochondrial cell death pathways. nih.gov Furthermore, the activation of JNK and p38 kinases in leukemia cells suggests the involvement of MAPK signaling pathways in the apoptotic process. nih.gov

In a study focusing on N-(p-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide, a compound also featuring a chlorophenyl group, potent cytotoxicity was observed against human breast cancer (MCF-7), liver cancer (HEPG-2), colon cancer (HCT), and prostate cancer (PC-3) cell lines. journalajbgmb.com This suggests that the presence of a chlorophenyl substituent can contribute to the cytotoxic activity of a molecule.

While these findings are for related structures, they suggest that a potential cytotoxic mechanism for this compound could involve the induction of apoptosis through various signaling pathways. However, dedicated studies are required to specifically elucidate the cytotoxic mechanisms of this compound.

The antimicrobial properties of succinimide derivatives have been explored, although specific data for this compound is not extensively documented.

The pyrrolidine-2,5-dione scaffold is a component of various compounds investigated for antibacterial activity. For instance, 3-bromo-1H-pyrrole-2,5-dione has shown activity against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) with a Minimum Inhibitory Concentration (MIC) of 32 μg/mL, and against Pseudomonas aeruginosa (ATCC 27853) with a MIC of 64 μg/mL. researchgate.net

Research on a large combinatorial library of pyrrolidine (B122466) bis-cyclic guanidines identified several compounds with bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov This highlights the potential of the pyrrolidine core in the development of new antibacterial agents. While these studies did not specifically test this compound, they establish the relevance of the pyrrolidine-2,5-dione chemical space in antimicrobial research.

The antifungal potential of succinimide derivatives has also been a subject of investigation. Studies on various N-arylsuccinimides could provide insights into the potential activity of this compound. For example, a series of 1,3,5-triphenyl-2-pyrazoline derivatives, which are structurally distinct but also contain aromatic and heterocyclic moieties, were tested against several Candida species and Cryptococcus neoformans. nih.gov One of the most effective compounds was 1-phenyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, with a MIC of 25 μg/ml against Candida parapsilosis, indicating that the presence of a chlorophenyl group can be favorable for antifungal activity. nih.gov

The potential antidepressant effects of compounds containing the 3-chlorophenyl moiety have been explored in various studies, although research specifically on this compound is scarce. The rationale for investigating such compounds often stems from the fact that some existing antidepressant medications feature a chlorophenyl group.

Studies on other chemical scaffolds provide some context. For instance, research on azomethine derivatives of cinnamaldehyde (B126680) has shown that certain compounds possess both antioxidant and antidepressant-like effects in forced swim and tail suspension tests in mice. mdpi.com This activity was attributed to the presence of the azomethine linkage. mdpi.com While structurally different, this highlights that various chemical entities can elicit antidepressant-like responses.

Further research is needed to specifically evaluate the antidepressant-like potential of this compound and to understand its possible mechanisms of action, which could involve modulation of neurotransmitter systems or other pathways implicated in depression. nih.gov

The antinociceptive, or pain-relieving, potential of pyrrolidine-2,5-dione derivatives has been more extensively studied, with several reports indicating promising activity. A study on new 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives demonstrated significant analgesic activity in the formalin model of tonic pain in mice. researchgate.net

The formalin test is a widely used model that assesses two distinct phases of pain response: an initial, acute neurogenic phase, and a later, inflammatory phase. In this study, a derivative of 3-(3-chlorophenyl)-pyrrolidine-2,5-dione, specifically compound 19 ((R,S)-3-(3-Chlorophenyl)-1-{2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione), showed significant analgesic activity, particularly in the second (inflammatory) phase of the formalin test. researchgate.net At doses of 30 and 60 mg/kg, this compound significantly reduced the duration of the pain response by 55% and 74%, respectively. researchgate.net The activity in the late phase of the formalin test suggests an anti-inflammatory profile and the potential to inhibit central sensitization of pain, which is relevant for the treatment of chronic and neuropathic pain conditions. researchgate.netnih.gov

Another study on 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives also reported significant antinociceptive effects in the formalin test, further supporting the potential of the pyrrolidine-2,5-dione scaffold in developing new analgesic agents. nih.gov

Table 1: Antinociceptive Activity of a 3-(3-Chlorophenyl)-pyrrolidine-2,5-dione Derivative in the Formalin Test

Compound Dose (mg/kg) Pain Response Duration (s) - Phase II % Inhibition
19 30 102.9 ± 14.2 55%
19 60 59.9 ± 12.5 74%

Data extracted from a study on 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives. researchgate.net

The anti-inflammatory properties of pyrrolidine-2,5-dione derivatives are an emerging area of interest. Research has shown that N-substituted pyrrolidine-2,5-dione derivatives can act as multitarget anti-inflammatory agents. These compounds have been evaluated in various in-vitro assays, including cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) inhibition, as well as albumin denaturation and anti-protease assays. Some of these derivatives exhibited potent inhibition in the low micromolar to submicromolar ranges and demonstrated selectivity for COX-2.

In vivo studies using the carrageenan-induced paw edema test in animal models have further confirmed the anti-inflammatory potential of certain pyrrolidine-2,5-dione derivatives. The possible mode of action for these compounds was investigated by looking at their effects on various inflammatory mediators like histamine, bradykinin, prostaglandins, and leukotrienes.

While specific data for this compound is not explicitly detailed in these studies, the broader findings for the N-substituted pyrrolidine-2,5-dione class suggest that this compound may also possess anti-inflammatory properties, potentially through the inhibition of key inflammatory enzymes and mediators. The analgesic activity observed in the second phase of the formalin test for a related derivative also points towards an anti-inflammatory profile. researchgate.netnih.gov

Future Research Directions and Identified Research Gaps

Further Elucidation of Comprehensive Pharmacological Profiles

Current research has primarily highlighted the anticonvulsant and, to some extent, the antinociceptive properties of derivatives based on the 1-(3-Chlorophenyl)pyrrolidine-2,5-dione structure. nih.govnih.gov Studies have shown that acetamide (B32628) derivatives of 3-(3-chlorophenyl)-pyrrolidine-2,5-dione exhibit efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests. nih.govmdpi.com Some of these compounds have also shown promise in models of tonic pain. nih.govresearchgate.net

However, the pharmacological profile of these compounds is far from complete. A significant research gap exists in the systematic evaluation of their effects on a wider range of neurological and psychiatric conditions. The structural similarities to known multifunctional ligands suggest that these compounds could possess a broader spectrum of activity. nih.gov Future investigations should therefore extend to:

Anxiolytic and Antidepressant Activities: Given that related antiepileptic drugs (AEDs) like tiagabine (B1662831) exhibit anxiolytic and antidepressant effects, it is plausible that this compound derivatives may share these properties. nih.gov

Neuroprotective Properties: Investigating the potential of these compounds to protect against neuronal damage in models of neurodegenerative diseases is a critical next step.

Anti-inflammatory Effects: The anti-inflammatory potential of related pyrrolidine-2,5-dione derivatives has been noted, warranting an exploration of this activity in the 3-chlorophenyl series. researchgate.net

A comprehensive screening of these pharmacological activities is essential for identifying the full therapeutic utility of this chemical class.

Refinement and Expansion of Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have provided initial insights into the structural requirements for the anticonvulsant activity of pyrrolidine-2,5-dione derivatives. nih.govresearchgate.net For derivatives of 3-phenylpyrrolidine-2,5-dione, research indicates that the nature and position of substituents on the phenyl ring, the type of linker at the N-1 position of the pyrrolidine-2,5-dione ring, and the terminal basic fragment are all crucial for activity. nih.govscience24.com

Specifically for 3-(chlorophenyl)pyrrolidine-2,5-dione derivatives, initial findings suggest:

Position of Chlorine: The placement of the chlorine atom on the phenyl ring (ortho, meta, or para) significantly influences anticonvulsant potency. nih.govscience24.com

N-1 Substituent: An acetamide linker at the N-1 position appears beneficial for activity. nih.govnih.gov

Terminal Moiety: The substitution on the terminal arylpiperazine ring, particularly with electron-withdrawing groups like fluorine, can enhance efficacy. nih.govnih.gov

Despite these findings, the current SAR is based on a relatively limited set of compounds. Future research should focus on a more systematic and expanded SAR exploration. This includes:

Diverse Substitution: Synthesizing and testing a wider array of derivatives with varied substituents at all possible positions on both the 3-phenyl ring and the N-1 side chain.

Stereochemistry: The carbon at the 3-position of the pyrrolidine-2,5-dione ring is a chiral center. The influence of stereochemistry on biological activity has not been thoroughly investigated and represents a significant gap. Exploring stereoselective syntheses and evaluating the individual enantiomers are crucial next steps. mdpi.com

Quantitative SAR (QSAR): Developing QSAR models could provide deeper insights into the physicochemical properties that govern activity, guiding the design of more potent and selective compounds.

Table 1: Summary of Key Structure-Activity Relationship (SAR) Findings for Pyrrolidine-2,5-dione Derivatives
Structural MoietyModificationImpact on Anticonvulsant ActivityReference
Pyrrolidine-2,5-dione CoreCore scaffoldConsidered a crucial pharmacophore for activity. nih.govresearchgate.net
Substituent at C-3Phenyl group with electron-withdrawing atoms (e.g., chlorine)Generally enhances anticonvulsant activity. nih.govscience24.com
Position of chloro substituent (ortho vs. meta)Influences potency, with specific derivatives showing high activity. nih.gov
Linker at N-1Acetamide moietyMay extend the spectrum of anticonvulsant activity. nih.govnih.gov
Methylene (B1212753) linker (in N-Mannich bases)Shown to be effective in certain series. nih.gov
Terminal FragmentArylpiperazine with electron-withdrawing groups (e.g., fluorine)Positively influences activity in MES and 6 Hz tests. nih.gov

Exploration of Novel Molecular Targets and Pathways

The primary mechanism of action proposed for the most active 3-(chlorophenyl)pyrrolidine-2,5-dione derivatives involves the modulation of neuronal voltage-sensitive ion channels. nih.govnih.gov In vitro binding studies have confirmed that these compounds can interact with both voltage-sensitive sodium channels (site 2) and L-type calcium channels. nih.govnih.govresearchgate.net This dual-channel blockade is a desirable feature for broad-spectrum anticonvulsant activity.

However, the vast complexity of the central nervous system suggests that other molecular targets may be involved or could be intentionally targeted through rational drug design. Future research should aim to:

Confirm and Characterize Channel Interactions: Conduct detailed electrophysiological studies to confirm and characterize the functional effects on specific subtypes of sodium and calcium channels.

Investigate Other Ion Channels: Screen for activity against other relevant ion channels, such as different types of potassium channels or T-type calcium channels, the latter being the target of the existing antiepileptic drug ethosuximide, a pyrrolidine-2,5-dione derivative. nih.gov

Explore Non-Ion Channel Targets: Evaluate binding and functional modulation of other CNS targets implicated in epilepsy and related disorders. Based on studies of similar heterocyclic compounds, potential targets could include:

GABAergic System: Assess interactions with GABA receptors. nih.gov

Carbonic Anhydrase Isozymes: Certain N-aryl pyrrolidine-2,5-dione derivatives have shown inhibitory activity against human carbonic anhydrase (hCA) isoenzymes I and II, which are implicated in conditions like epilepsy. researchgate.net

Indoleamine 2,3-dioxygenase 1 (IDO1): This enzyme is a target in immuno-oncology, and related indole (B1671886) structures have shown inhibitory activity. researchgate.net

Identifying novel molecular targets would not only clarify the mechanism of action but also open up new therapeutic avenues for this class of compounds.

Development of Advanced and Sustainable Synthetic Methodologies

The current synthesis of this compound and its derivatives typically involves multi-step procedures. The core scaffold, 3-(3-Chlorophenyl)pyrrolidine-2,5-dione, can be prepared by heating the corresponding succinic acid with urea (B33335). nih.gov Further derivatization at the N-1 position often involves reaction with an appropriate acid, followed by coupling with a terminal amine, which can result in modest yields. mdpi.com

There is a clear need to develop more efficient, scalable, and environmentally friendly synthetic methods. Future research in this area should focus on:

Catalytic Methods: Exploring novel catalytic systems to improve reaction efficiency, reduce reaction times, and minimize waste.

One-Pot Reactions: Designing one-pot or tandem reaction sequences to streamline the synthesis and avoid the isolation of intermediates.

Green Chemistry Approaches: Implementing principles of green chemistry is paramount. This could involve:

Mechanochemistry: The use of solvent-free ball-milling techniques has been successfully applied to related amination reactions, offering advantages such as shorter reaction times, avoidance of harmful solvents, and operational simplicity. rsc.org

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reactions and improve yields.

Stereoselective Synthesis: As mentioned, developing robust methods for the stereoselective synthesis of C-3 substituted pyrrolidine-2,5-diones is critical to evaluate the biological activity of individual enantiomers. mdpi.com

Table 2: Overview of Synthetic Approaches for Pyrrolidine-2,5-dione Derivatives
Synthetic StrategyDescriptionPotential for AdvancementReference
Classical CyclocondensationHeating a substituted succinic acid with urea or an amine.Can require high temperatures and long reaction times. nih.govnih.gov
Multi-step N-1 FunctionalizationFormation of an intermediate acid followed by amide coupling.Yields can be moderate; purification can be challenging. mdpi.com
Michael AdditionAddition of a nucleophile (e.g., ketone) to an N-substituted maleimide (B117702).Can be achieved under organocatalysis, offering a milder alternative. researchgate.net
Mechanochemical SynthesisSolvent-free synthesis using ball-milling.A promising green and efficient methodology for future development. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Chlorophenyl)pyrrolidine-2,5-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves condensation reactions between substituted anilines and maleic anhydride derivatives. For example, cyclocondensation under reflux with catalysts like acetic acid or Lewis acids (e.g., ZnCl₂) can yield the pyrrolidine-2,5-dione core. Optimizing stoichiometry (e.g., 1:1 molar ratio of 3-chloroaniline to maleic anhydride) and reaction time (12–24 hours at 80–100°C) improves yields (≥65%) . Solvent choice (e.g., THF vs. DMF) also impacts regioselectivity. X-ray crystallography is recommended to confirm structural fidelity post-synthesis .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–7.5 ppm, carbonyl signals at δ 170–175 ppm) .
  • HPLC-MS : For purity assessment and molecular weight confirmation (theoretical m/z: ~209.6 for [M+H]⁺).
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and thermal stability .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

  • Methodological Answer : Standard assays include:

  • Enzyme Inhibition Studies : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates.
  • Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa, HepG2) to assess antiproliferative activity .
  • Molecular Docking : Preliminary computational modeling (e.g., AutoDock Vina) to predict binding affinities toward target proteins .

Advanced Research Questions

Q. How do crystallographic parameters (e.g., dihedral angles) influence the reactivity of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals critical structural features. For example, a dihedral angle of 64.58° between the chlorophenyl and pyrrolidine rings in analogous compounds reduces steric hindrance, enhancing electrophilic substitution reactivity . Distortions in bond angles (e.g., C–C–Cl at ~120°) may also affect electronic distribution, as quantified by density functional theory (DFT) calculations .

Q. How can researchers resolve contradictions in pharmacological data across studies?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, incubation times). Strategies include:

  • Dose-Response Repetition : Validate results across multiple concentrations (e.g., 1–100 μM) and biological replicates.
  • Meta-Analysis : Pool data from independent studies to identify trends (e.g., consistent IC₅₀ ranges for kinase inhibition) .
  • Mechanistic Studies : Use CRISPR-edited cell lines to isolate target pathways and eliminate off-target effects .

Q. What factorial design approaches optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : A 2³ factorial design can evaluate variables:

  • Factors : Temperature (60°C vs. 100°C), catalyst type (acidic vs. basic), and solvent polarity (polar vs. nonpolar).
  • Response Variables : Yield, purity, and reaction time.
  • Analysis : ANOVA to identify significant interactions (e.g., high temperature with acidic catalysts increases yield by 20%) .

Q. How can researchers integrate findings on this compound into broader theoretical frameworks in medicinal chemistry?

  • Methodological Answer : Link results to established theories:

  • Bioisosterism : Replace the chlorophenyl group with fluorophenyl or methyl groups to probe electronic effects on bioactivity .
  • Hammett Plots : Correlate substituent σ values with biological activity to quantify electronic contributions .
  • Pharmacophore Modeling : Map critical features (e.g., carbonyl groups, chloro substituents) for target binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.